molecular formula C22H20N2O3S B5373615 N-[2-(3-methoxyphenoxy)ethyl]-10H-phenothiazine-10-carboxamide

N-[2-(3-methoxyphenoxy)ethyl]-10H-phenothiazine-10-carboxamide

Cat. No. B5373615
M. Wt: 392.5 g/mol
InChI Key: HJXOWGRPYCFENH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3-methoxyphenoxy)ethyl]-10H-phenothiazine-10-carboxamide, also known as MPTC, is a synthetic compound that belongs to the phenothiazine family. It has gained significant attention in scientific research due to its potential therapeutic applications in various medical fields.

Mechanism of Action

N-[2-(3-methoxyphenoxy)ethyl]-10H-phenothiazine-10-carboxamide exerts its pharmacological effects by binding to dopamine and serotonin receptors in the brain, resulting in the inhibition of dopamine and serotonin neurotransmission. In addition, it has been shown to inhibit the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and apoptosis in various tissues. In addition, it has been shown to enhance the immune response and to inhibit tumor growth.

Advantages and Limitations for Lab Experiments

N-[2-(3-methoxyphenoxy)ethyl]-10H-phenothiazine-10-carboxamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, it also has some limitations, including its potential toxicity and the need for further research to fully understand its pharmacological effects.

Future Directions

There are several future directions for research on N-[2-(3-methoxyphenoxy)ethyl]-10H-phenothiazine-10-carboxamide. One area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. Another area of interest is its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further research is needed to fully understand its pharmacological effects and potential side effects.
In conclusion, this compound is a synthetic compound with potential therapeutic applications in various medical fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its pharmacological effects and potential as a therapeutic agent.

Synthesis Methods

N-[2-(3-methoxyphenoxy)ethyl]-10H-phenothiazine-10-carboxamide can be synthesized by the reaction of 3-methoxyphenol with epichlorohydrin, followed by the reaction of the resulting product with 10H-phenothiazine-10-carboxylic acid chloride in the presence of triethylamine. The final product is obtained by the reaction of the intermediate product with ammonia.

Scientific Research Applications

N-[2-(3-methoxyphenoxy)ethyl]-10H-phenothiazine-10-carboxamide has been extensively studied for its potential therapeutic applications in various medical fields, including neurology, oncology, and immunology. It has been shown to have antipsychotic, anti-inflammatory, and anticancer properties.

properties

IUPAC Name

N-[2-(3-methoxyphenoxy)ethyl]phenothiazine-10-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S/c1-26-16-7-6-8-17(15-16)27-14-13-23-22(25)24-18-9-2-4-11-20(18)28-21-12-5-3-10-19(21)24/h2-12,15H,13-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJXOWGRPYCFENH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCNC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.